molecular formula C13H11F2N B12091898 2-Fluoro-N-(3-fluorobenzyl)aniline

2-Fluoro-N-(3-fluorobenzyl)aniline

Cat. No.: B12091898
M. Wt: 219.23 g/mol
InChI Key: YOUXDSRXAQOLBB-UHFFFAOYSA-N
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Description

2-Fluoro-N-(3-fluorobenzyl)aniline is an organic compound characterized by the presence of two fluorine atoms attached to a benzyl and aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(3-fluorobenzyl)aniline typically involves the following steps:

    Nucleophilic Aromatic Substitution: The starting material, 3-fluorobenzyl chloride, undergoes a nucleophilic aromatic substitution reaction with 2-fluoroaniline. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution.

    Reaction Conditions: The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(3-fluorobenzyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present in the molecule.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Fluoro-N-(3-fluorobenzyl)aniline has several applications in scientific research:

    Medicinal Chemistry: This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Materials Science: It is employed in the development of advanced materials, including polymers and coatings with specific electronic properties.

    Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.

Mechanism of Action

The mechanism by which 2-Fluoro-N-(3-fluorobenzyl)aniline exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: A simpler analogue with a single fluorine atom.

    3-Fluoro-N-(2-fluorobenzyl)aniline: A positional isomer with fluorine atoms in different positions.

    2-Fluoro-3-(trifluoromethyl)aniline: Contains additional fluorine atoms, affecting its reactivity and properties.

Uniqueness

2-Fluoro-N-(3-fluorobenzyl)aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of two fluorine atoms in distinct positions allows for unique interactions and applications compared to its analogues.

Properties

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

2-fluoro-N-[(3-fluorophenyl)methyl]aniline

InChI

InChI=1S/C13H11F2N/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8,16H,9H2

InChI Key

YOUXDSRXAQOLBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC(=CC=C2)F)F

Origin of Product

United States

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